3-(2H-1,3-benzodioxol-5-yl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea is a synthetic organic compound that features a benzodioxole ring, a phenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazole Ring:
Coupling Reactions: The benzodioxole and triazole intermediates can be coupled using various reagents and catalysts to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the triazole ring or the urea linkage.
Substitution: Various substitution reactions can occur, especially on the phenyl ring and the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the development of novel polymers or nanomaterials.
Biology
Enzyme Inhibition: Possible applications as an inhibitor of specific enzymes.
Biological Probes: Use as a fluorescent probe for imaging studies.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Investigation into its efficacy as an anticancer or antimicrobial agent.
Industry
Chemical Manufacturing: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2H-1,3-benzodioxol-5-yl)-1-phenylurea: Lacks the triazole ring.
1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea: Lacks the benzodioxole ring.
3-(2H-1,3-benzodioxol-5-yl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]amine: Urea group replaced with an amine group.
Uniqueness
The presence of both the benzodioxole and triazole rings in the same molecule may confer unique properties such as enhanced binding affinity to biological targets, increased stability, and specific reactivity patterns.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-phenyl-2-(triazol-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-18(21-14-6-7-16-17(10-14)26-12-25-16)22-15(11-23-19-8-9-20-23)13-4-2-1-3-5-13/h1-10,15H,11-12H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHRYKWQEKKENJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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